1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline is a complex organic compound that combines various functional groups, including isoquinoline, oxadiazole, and triazole moieties. These structures grant the compound a unique set of chemical properties, making it a subject of interest in various fields such as chemistry, biology, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline typically involves multiple steps:
Formation of 1-(3-fluorophenyl)-1H-1,2,3-triazole: : This can be achieved through a click reaction between 3-fluorophenyl azide and an alkyne.
Synthesis of 1,2,4-oxadiazole ring: : This step often involves the cyclization of appropriate precursors in the presence of dehydrating agents.
Coupling of isoquinoline: : The final step involves the coupling of the formed 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole intermediate with an isoquinoline derivative under suitable reaction conditions, such as a palladium-catalyzed cross-coupling.
Industrial Production Methods
The industrial-scale production of this compound would follow similar synthetic routes but would require optimization for larger scale operations. Parameters such as temperature control, solvent selection, and purification techniques are critical for efficient production.
化学反応の分析
Types of Reactions
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline can undergo various types of reactions, including:
Oxidation: : Conversion of functional groups to higher oxidation states.
Reduction: : Reduction of oxadiazole or triazole rings under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or dichloromethane.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing halogenating agents or nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products depend on the specific reaction. For example, oxidation might yield various oxidized intermediates, while substitution reactions could introduce different functional groups onto the aromatic rings.
科学的研究の応用
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline has significant potential in scientific research due to its multifaceted chemical structure:
Chemistry: : Studied for its unique electronic properties and reactivity.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its possible therapeutic applications, including antimicrobial and anticancer activities.
Industry: : Used in the development of advanced materials, such as polymers with specific properties.
作用機序
The mechanism of action for compounds like 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline often involves interactions with molecular targets such as enzymes or receptors:
Molecular Targets: : Potential targets include kinases, proteases, and other enzymes.
Pathways Involved: : The compound can modulate various biochemical pathways, such as signal transduction or metabolic pathways, leading to its biological effects.
類似化合物との比較
Comparison and Uniqueness
Compared to similar compounds, 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline stands out due to its unique combination of functional groups:
Fluorophenyl-1H-1,2,3-triazole: : Adds specificity and enhances binding affinity in biological systems.
1,2,4-Oxadiazole: : Contributes to the electronic properties and stability of the molecule.
Isoquinoline: : Provides a rigid framework and potential for additional functionalization.
List of Similar Compounds
1-{3-[1-phenyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
1-{3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
1-{3-[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
特性
IUPAC Name |
3-[1-(3-fluorophenyl)triazol-4-yl]-5-isoquinolin-1-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6O/c20-13-5-3-6-14(10-13)26-11-16(23-25-26)18-22-19(27-24-18)17-15-7-2-1-4-12(15)8-9-21-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGUXAKEMOOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。